An In-depth Technical Guide to the Physicochemical Properties of 2-(Pyrimidin-5-yl)benzoic Acid
An In-depth Technical Guide to the Physicochemical Properties of 2-(Pyrimidin-5-yl)benzoic Acid
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of 2-(Pyrimidin-5-yl)benzoic acid, a heterocyclic aromatic carboxylic acid of interest to researchers in medicinal chemistry and drug development. The pyrimidine moiety is a privileged pharmacophore found in numerous therapeutic agents, making a thorough understanding of the properties of its derivatives essential for rational drug design.[1][2] This document outlines the structural characteristics, predicted key parameters such as pKa and lipophilicity (logP), and provides detailed, field-proven experimental protocols for their empirical determination. The interplay between these properties governs the pharmacokinetic and pharmacodynamic profile of a molecule, including its absorption, distribution, metabolism, and excretion (ADME).[3][4] While specific experimental data for this compound is sparse in public literature, this guide establishes a predictive baseline and equips scientists with the methodologies required for comprehensive characterization.
Introduction and Molecular Identity
2-(Pyrimidin-5-yl)benzoic acid belongs to a class of compounds that merges the structural features of benzoic acid with the pyrimidine heterocycle. This combination results in a molecule with both an acidic carboxylic group and basic nitrogen centers, leading to complex, pH-dependent physicochemical behaviors.[5][6] Understanding these properties is a prerequisite for advancing a compound through the drug discovery pipeline, as they directly influence solubility, membrane permeability, and target engagement.[7][8]
The fundamental identity of 2-(Pyrimidin-5-yl)benzoic acid is established by its chemical formula and structure.
Caption: Molecular structure of 2-(Pyrimidin-5-yl)benzoic acid.
Table 1: Core Molecular Identifiers
| Identifier | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₈N₂O₂ | [9] |
| Molecular Weight | 200.19 g/mol | N/A |
| Monoisotopic Mass | 200.05858 Da | [9] |
| CAS Number | 1078712-00-1 | N/A |
| InChIKey | OLFSCYMDVCTSRL-UHFFFAOYSA-N |[9] |
Summary of Physicochemical Properties
A primary challenge in early-stage research is the lack of extensive experimental data. Computational predictions serve as a valuable starting point for experimental design. The table below summarizes key predicted and known properties.
Table 2: Summary of Physicochemical Data for 2-(Pyrimidin-5-yl)benzoic Acid
| Parameter | Predicted/Known Value | Method/Source | Significance in Drug Development |
|---|---|---|---|
| XlogP | 1.2 | Predicted (PubChem)[9] | Measures lipophilicity; impacts permeability and solubility.[7][10] |
| pKa (Acidic) | ~3.5 - 4.0 | Estimated | Governs ionization of the carboxylic acid, affecting solubility and binding.[4] |
| pKa (Basic) | ~1.0 - 2.0 | Estimated | Governs protonation of pyrimidine nitrogens, influencing solubility at low pH.[4] |
| Aqueous Solubility | pH-dependent | Inferred | Critical for bioavailability and formulation.[7] |
| Melting Point | Not Available | N/A | Important for solid-state characterization and formulation. |
In-Depth Analysis of Key Physicochemical Parameters
Ionization Behavior (pKa)
The pKa, or acid dissociation constant, is arguably the most critical physicochemical parameter for this molecule, as it dictates the charge state across the physiological pH range.[8] 2-(Pyrimidin-5-yl)benzoic acid is an amphoteric compound, possessing both an acidic functional group (carboxylic acid) and basic centers (pyrimidine nitrogens).
-
Acidic pKa (pKa₁): The carboxylic acid group (-COOH) is expected to have a pKa slightly lower than that of benzoic acid (~4.2) due to the electron-withdrawing nature of the attached pyrimidine ring. A predicted range of 3.5 - 4.0 is reasonable. Above this pH, the group will be predominantly deprotonated to its carboxylate form (-COO⁻).[11]
-
Basic pKa (pKa₂): The pyrimidine ring contains two nitrogen atoms. Pyrimidine itself is a weak base with a pKa of ~1.3. The pKa of the nitrogens in 2-(Pyrimidin-5-yl)benzoic acid is expected to be in a similar range of 1.0 - 2.0 . At pH values below this, one of the nitrogen atoms can become protonated, imparting a positive charge on the molecule.
This dual-ionization behavior means the molecule's net charge and, consequently, its properties like solubility and lipophilicity, are highly dependent on pH.
Caption: Predicted ionization states of the molecule as a function of pH.
Lipophilicity (logP and logD)
Lipophilicity, the affinity of a compound for a lipid-like environment, is a key determinant of its ability to cross biological membranes.[7]
-
logP (Partition Coefficient): This measures the partitioning of the neutral form of the molecule between n-octanol and water. The predicted XlogP of 1.2 suggests the neutral molecule is moderately lipophilic.[9] For oral drug candidates, a logP value between 0 and 5 is often considered favorable.[12][13]
-
logD (Distribution Coefficient): This is the more physiologically relevant parameter as it accounts for the partitioning of all species (neutral and ionized) at a given pH.[6] For 2-(Pyrimidin-5-yl)benzoic acid, the logD will be significantly lower than the logP at pH 7.4, where the carboxylic acid group is ionized and the molecule is more hydrophilic. Understanding the logD profile across a range of pH values is crucial for predicting absorption in different parts of the gastrointestinal tract.
Aqueous Solubility
Aqueous solubility is a prerequisite for absorption and distribution.[7] The solubility of this compound will be lowest at its isoelectric point (the pH at which the net charge is zero) and will increase significantly at pH values where it exists predominantly as an ion (either anionic at pH > pKa₁ or cationic at pH < pKa₂).[8] The formation of salts can dramatically improve the aqueous solubility for formulation purposes.
Experimental Determination Protocols
The following sections provide standardized, step-by-step protocols for the empirical determination of the key physicochemical properties discussed above.
Protocol: Thermodynamic Solubility via Shake-Flask Method
This method is the gold standard for determining the equilibrium solubility of a compound.
Expertise & Rationale: The core principle is to create a saturated solution in equilibrium with an excess of the solid compound. The extended incubation time (24-72 hours) is critical to ensure true thermodynamic equilibrium is reached, avoiding the misleadingly high values that can result from metastable forms or supersaturated solutions. Centrifugation followed by filtration ensures that no undissolved microparticles are carried over into the analytical sample.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid 2-(Pyrimidin-5-yl)benzoic acid (e.g., 2-5 mg) to a known volume (e.g., 1 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.
-
Equilibration: Seal the vials and place them in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for 24 to 72 hours.
-
Phase Separation: After incubation, allow the vials to stand briefly. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Sampling: Carefully withdraw a portion of the clear supernatant and filter it through a low-binding syringe filter (e.g., 0.22 µm PTFE) into a clean vial.
-
Trustworthiness Check: It is crucial to ensure the compound does not adsorb to the filter material. A recovery check should be performed by filtering a solution of known concentration and comparing the pre- and post-filtration concentrations.
-
-
Quantification: Prepare a calibration curve using standards of the compound of known concentrations. Analyze the filtered sample using a validated High-Performance Liquid Chromatography (HPLC-UV) method to determine its concentration.
-
Reporting: Report the determined concentration as the thermodynamic solubility in units such as mg/mL or µM at the specified pH and temperature.
Protocol: pKa Determination via Potentiometric Titration
This method involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally.
Expertise & Rationale: Potentiometric titration directly measures the pH changes as the ionizable groups are neutralized. Purging with nitrogen is essential to remove dissolved CO₂, which can form carbonic acid and interfere with the titration of weak bases. Maintaining a constant ionic strength with an inert salt like KCl minimizes changes in activity coefficients, leading to a more accurate pKa determination.
Step-by-Step Methodology:
-
System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, and 10.01).
-
Sample Preparation: Accurately weigh and dissolve a sample of 2-(Pyrimidin-5-yl)benzoic acid in a known volume of water containing a background electrolyte (e.g., 0.15 M KCl) to create a solution of known concentration (e.g., 1-5 mM).
-
Inert Atmosphere: Place the solution in a jacketed titration vessel maintained at a constant temperature (e.g., 25°C). Purge the solution with nitrogen gas for 10-15 minutes before and during the titration.
-
Titration (Acidic pKa): Begin titrating the solution with a standardized strong base (e.g., 0.1 M NaOH), adding small, precise increments of titrant. Record the pH value after each addition, allowing the reading to stabilize.
-
Titration (Basic pKa): In a separate experiment, titrate a fresh sample solution with a standardized strong acid (e.g., 0.1 M HCl) to determine the pKa of the pyrimidine ring.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which can be identified from the inflection point of the first derivative of the titration curve.
Spectroscopic and Structural Characterization
While no specific experimental spectra for 2-(Pyrimidin-5-yl)benzoic acid were found in the initial literature survey, standard analytical techniques are essential for confirming its identity and structure post-synthesis.[14]
-
NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation. The ¹H NMR spectrum would show characteristic signals for the aromatic protons on both the benzoic acid and pyrimidine rings, as well as a broad singlet for the carboxylic acid proton, typically downfield (>10 ppm).[15]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition. PubChem lists predicted m/z values for various adducts, such as [M+H]⁺ at 201.06586.[9]
-
Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the C=O stretch of the carboxylic acid (~1700 cm⁻¹) and the broad O-H stretch (~2500-3300 cm⁻¹).[16]
-
X-ray Crystallography: If a suitable single crystal can be grown, this technique would provide unambiguous proof of structure and detailed information about intermolecular interactions, such as hydrogen bonding, in the solid state.[17][18]
Conclusion
2-(Pyrimidin-5-yl)benzoic acid is an amphoteric molecule whose physicochemical properties are dominated by its two distinct ionizable centers. Its predicted moderate lipophilicity (XlogP = 1.2) and its pH-dependent solubility and charge profile are critical considerations for its potential application in drug discovery. While computational tools provide a valuable initial assessment, the experimental protocols detailed in this guide for determining solubility and pKa are essential for generating the robust, empirical data required to make informed decisions in a research and development setting. This foundational characterization is the cornerstone of understanding and optimizing the ADME properties of this and related pyrimidine derivatives.
References
- BenchChem. (2025). Application Notes and Protocols for the Analysis of Synthesized Benzoic Acid Derivatives by NMR and Mass Spectrometry. BenchChem.
- BenchChem. (2025). Physicochemical Properties of Novel Pyrimidine Compounds: A Technical Guide. BenchChem.
-
The Solubility Company. (n.d.). pKa & LogP Analysis Services. Retrieved March 14, 2026, from [Link]
- Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. AiChemy.
-
PubChemLite. (n.d.). 2-(pyrimidin-5-yl)benzoic acid (C11H8N2O2). Retrieved March 14, 2026, from [Link]
- Drug Hunter Team. (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Drug Hunter.
- ResearchGate. (2025, August 8).
- Pion Inc. (2023, December 13). What is pKa and how is it used in drug development?.
- ACS Publications. (2021, July 27).
- Kiegiel, K., Starosta, W., & Leciejewicz, J. (2013). Pyrimidine-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 6), o898.
-
ResearchGate. (n.d.). (PDF) Pyrimidine-4-carboxylic acid. Retrieved March 14, 2026, from [Link]
-
ResearchGate. (n.d.). Structures of pyrimidinecarboxylic acids. Retrieved March 14, 2026, from [Link]
-
ResearchGate. (n.d.). Experimental UV spectra of benzoic acid derivatives. Retrieved March 14, 2026, from [Link]
- Baluja, S., Hirapara, A., & Lava, D. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research, 7(5), 540-546.
- Taylor & Francis Online. (2022, October 28).
- MDPI. (2025, January 22). Investigating Benzoic Acid Derivatives as Potential Atomic Layer Deposition Inhibitors Using Nanoscale Infrared Spectroscopy.
- Science Alert. (2015, August 28). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics.
- Taylor & Francis Online. (2025, April 3). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery.
- Springer. (2024, July 15). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
- ACS Publications. (2012, August 3). Crystal Structures of Pyridine Sulfonamides and Sulfonic Acids.
-
PubChem. (n.d.). Benzoic acid, 4-((2,4-diamino-6-(3-anilino)propylamino)pyrimidin-5-yl)azo-, ethyl ester. Retrieved March 14, 2026, from [Link]
-
PMC. (n.d.). Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. Retrieved March 14, 2026, from [Link]
-
Wikipedia. (n.d.). Benzoic acid. Retrieved March 14, 2026, from [Link]
- PMC. (2024, March 12).
-
ChemRxiv. (n.d.). pKa predictions for arsonic acid derivatives. Retrieved March 14, 2026, from [Link]
- PubMed. (2002, October 15). Reliability of logP predictions based on calculated molecular descriptors: a critical review.
-
ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved March 14, 2026, from [Link]
- MDPI. (2022, August 1). Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures.
-
ResearchGate. (n.d.). QSPR Prediction of p K a for Benzoic Acids in Different Solvents. Retrieved March 14, 2026, from [Link]
-
PeerJ. (n.d.). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. Retrieved March 14, 2026, from [Link]
- MDPI. (2024, July 30).
- ResearchGate. (2025, November 26). (PDF) Solubility of Benzoic Acid in Mixed Solvents.
- University of Limerick. (2010, November 11). Solubility of benzoic acid in pure solvents and binary mixtures.
-
ResearchGate. (n.d.). Solubility Measurement and Thermodynamic Modeling of Benzoic Acid in Monosolvents and Binary Mixtures. Retrieved March 14, 2026, from [Link]
Sources
- 1. scialert.net [scialert.net]
- 2. tandfonline.com [tandfonline.com]
- 3. thesolubilitycompany.com [thesolubilitycompany.com]
- 4. drughunter.com [drughunter.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. alfachemic.com [alfachemic.com]
- 7. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]
- 8. What is pKa and how is it used in drug development? [pion-inc.com]
- 9. PubChemLite - 2-(pyrimidin-5-yl)benzoic acid (C11H8N2O2) [pubchemlite.lcsb.uni.lu]
- 10. acdlabs.com [acdlabs.com]
- 11. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Pyrimidine-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
